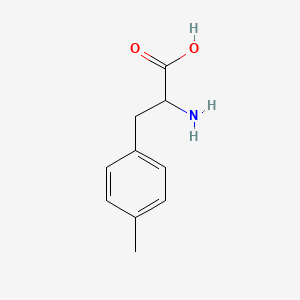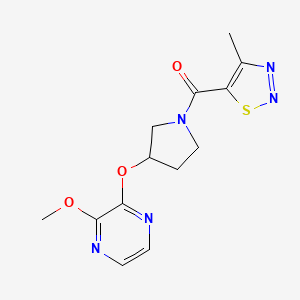
(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule. This compound has piqued scientific interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique molecular structure enables it to participate in a range of chemical reactions and exhibit specific biological activities.
Métodos De Preparación
Synthetic routes and reaction conditions: The preparation of this compound typically involves multi-step organic synthesis processes. The synthesis begins with the formation of the core structure, which includes the methoxypyrazine and thiadiazole rings. Subsequent steps include functional group modifications and coupling reactions to introduce the pyrrolidin-1-yl and methanone moieties.
Industrial production methods: In an industrial setting, the production of (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone requires optimization of reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, solvents, and catalysts to achieve efficient synthesis on a large scale.
Análisis De Reacciones Químicas
Types of reactions it undergoes: This compound undergoes a variety of chemical reactions, including:
Oxidation: : Transforming the methoxy group to a hydroxyl group.
Reduction: : Reducing the carbonyl group to an alcohol.
Substitution: : Substitution reactions at the pyrrolidine ring or the thiadiazole moiety.
Common reagents and conditions used in these reactions:
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are often used.
Substitution: : Nucleophiles such as amines or alkoxides are commonly employed.
Major products formed from these reactions:
Oxidation: : Formation of hydroxy derivatives.
Reduction: : Formation of alcohol derivatives.
Substitution: : Formation of substituted pyrrolidine or thiadiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : Used as a precursor for the synthesis of more complex molecules and materials. Biology : Acts as a ligand in binding studies due to its ability to interact with biological macromolecules. Medicine : Potential therapeutic applications as an active pharmaceutical ingredient in the treatment of various diseases. Industry : Utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets and pathways. The pyrrolidin-1-yl group enhances binding affinity to receptors or enzymes, while the thiadiazole and methoxypyrazin moieties contribute to the overall stability and reactivity of the molecule. Its mechanism involves modulating biochemical pathways, potentially leading to therapeutic benefits or other biological effects.
Comparación Con Compuestos Similares
(3-((2-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
(3-((3-Ethoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(5-methyl-1,2,3-thiadiazol-4-yl)methanone
Uniqueness: The uniqueness of (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone lies in its specific structural arrangement and functional groups. This configuration imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propiedades
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3S/c1-8-10(22-17-16-8)13(19)18-6-3-9(7-18)21-12-11(20-2)14-4-5-15-12/h4-5,9H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLKNTADIUFQGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NC=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2520628.png)
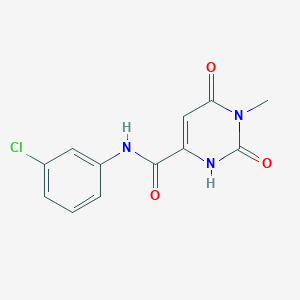
![N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2520631.png)
![4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2520632.png)
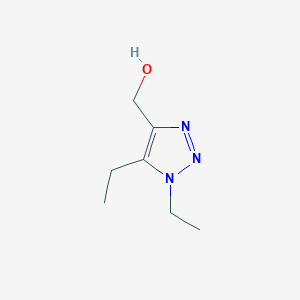
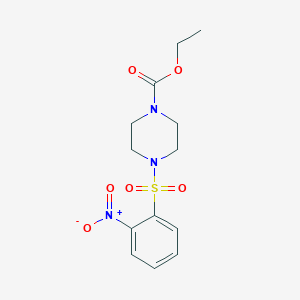
![4-cyano-N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride](/img/structure/B2520638.png)
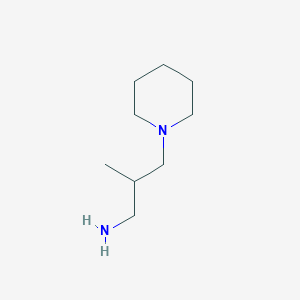
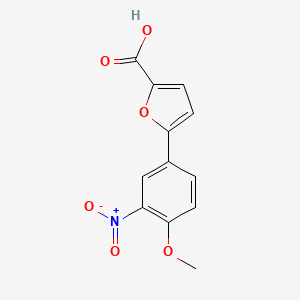
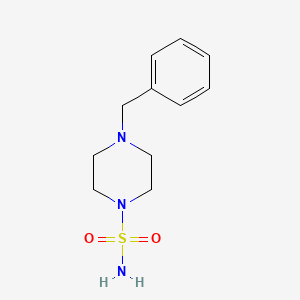
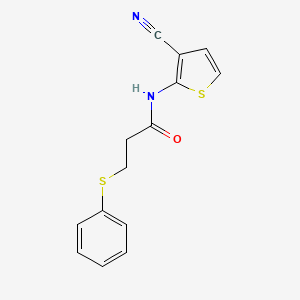

![4-{1-[4-(Morpholin-4-yl)butyl]-4-oxo-3-[4-(2-oxopyrrolidin-1-yl)phenoxy]azetidin-2-yl}benzonitrile](/img/structure/B2520646.png)
